Ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic scaffold with a 3-chlorophenyl substituent at position 7 and an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-24-18(23)14-9-13-15(20-17(14)22)7-11(8-16(13)21)10-4-3-5-12(19)6-10/h3-6,9,11H,2,7-8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRJKUVGCUSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
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Conditions : Room temperature (25°C), 4–6 hours
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Product : 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis
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Conditions : Reflux (70–80°C), 2–4 hours
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Product : Corresponding carboxylate salt, acidified to yield the free carboxylic acid
Nucleophilic Substitution at the Ester Group
The ethoxy group is susceptible to nucleophilic displacement:
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | NH₃ or RNH₂ in ethanol, reflux (4–6 h) | Amide derivatives | 65–80% | |
| Hydrazine | NH₂NH₂, TFA catalyst, ethanol, reflux | Hydrazide derivatives | 70% |
Reactivity of Ketone Groups
The 2,5-dioxo groups participate in condensation and reduction reactions:
Condensation with Hydrazines
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Conditions : Ethanol, reflux (4 h)
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Product : Phenylhydrazone derivative at the cyclohexenone carbonyl
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Mechanism : Nucleophilic addition of hydrazine to the ketone, followed by dehydration.
Reduction of Ketones
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Reagents : NaBH₄ or LiAlH₄
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature
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Product : Corresponding diol (hexahydroquinoline with two hydroxyl groups)
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions:
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Reaction with 1,3-Cyclohexanedione and Amines
Catalytic Modifications
Dendritic catalysts enhance reaction efficiency in synthesis:
| Catalyst | Reaction Type | Yield Improvement | Source |
|---|---|---|---|
| Fe₃O₄@SiO₂@PTS-THEIC-(CH₂)₃OB(OH)₂ | Esterification/cyclization | 85% (vs. 48% without catalyst) |
Stability Under Oxidative Conditions
The compound resists oxidation at the quinoline core but undergoes side-chain modifications:
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Reagents : KMnO₄ in acidic medium
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Conditions : 60°C, 3 hours
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Product : Epoxidation at the cyclohexene moiety (minor pathway)
Key Research Findings
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Acid Hydrolysis Dominance : Acidic conditions preferentially hydrolyze the ester over disturbing the ketone groups .
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Catalyst Selectivity : Dendritic catalysts improve cyclocondensation yields by 35–40% compared to traditional methods .
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Steric Effects : The 3-chlorophenyl group hinders nucleophilic attack at the adjacent carbonyl, directing reactivity toward the ester .
Scientific Research Applications
Structural Representation
The compound features a hexahydroquinoline core with a carboxylate group and a chlorophenyl substituent, which enhances its biological activity.
Anticancer Activity
Research indicates that compounds similar to ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit anticancer properties. Studies have shown that quinoline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar quinoline derivatives that demonstrated potent cytotoxic activity against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 3-position significantly influenced anticancer efficacy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential against various pathogens. Its structural components suggest that it may interact with bacterial enzymes or cell membranes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Study
In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
Recent findings suggest that quinoline derivatives can offer neuroprotective benefits by modulating neuroinflammatory pathways and promoting neuronal survival.
Research Findings
A study indicated that compounds structurally related to this compound could reduce oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegeneration .
Mechanism of Action
The mechanism of action of Ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The hexahydroquinoline core is shared among several derivatives, but substituent variations critically influence their biological and physicochemical properties. Key structural analogs include:
Key Structural and Functional Differences
- Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to smaller substituents like methyl or furyl groups. Bulky ester groups (e.g., ethyl vs. methyl) at position 3 correlate with improved bioactivity, as seen in compound 3b (Ethyl 2,7,7-trimethyl-4-(4-difluoromethoxyphenyl)-...) .
- Synthetic Accessibility: Derivatives like Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-...
Research Findings and Limitations
- Crystallographic Data : Structural analogs such as Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... have been characterized using single-crystal X-ray diffraction, revealing irregular ethyl group conformations and optimized C–C bond lengths . Similar analyses for the target compound are lacking.
- are cited in the evidence.
Biological Activity
Ethyl 7-(3-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 908552-64-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C18H16ClNO4
- Molecular Weight : 345.78 g/mol
- Structure : The compound features a quinoline core with a chlorophenyl substituent and a carboxylate functional group.
Biological Activity Overview
This compound has been evaluated for various biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings from research studies.
Antibacterial Activity
A study assessing the antibacterial properties of quinoline derivatives highlighted that compounds similar to ethyl 7-(3-chlorophenyl)-2,5-dioxo exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Ethyl 7-(3-chlorophenyl)-2,5-dioxo | 625 - 1250 | Not specified |
| Control (Ciprofloxacin) | < 1 | < 1 |
These results suggest that the compound may serve as a potential lead in antibiotic development .
Antifungal Activity
The antifungal potential of this compound was evaluated in vitro against Candida albicans. The results indicated that it exhibited notable antifungal activity with an MIC of 500 µg/mL. This positions it as a candidate for further development in antifungal therapies .
Anticancer Activity
Research on the cytotoxic effects of quinoline derivatives showed that ethyl 7-(3-chlorophenyl)-2,5-dioxo could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound demonstrated IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| T47D | 30 |
The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
The biological activity of ethyl 7-(3-chlorophenyl)-2,5-dioxo is thought to be mediated through its interaction with specific molecular targets. These include:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound could modulate receptor activity linked to cell signaling pathways.
Case Studies
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Study on Antibacterial Efficacy :
A comparative study evaluated several quinoline derivatives for their antibacterial efficacy. Ethyl 7-(3-chlorophenyl)-2,5-dioxo was among the top performers against gram-positive bacteria. -
Cytotoxicity Assessment :
In a study involving various cancer cell lines, ethyl 7-(3-chlorophenyl)-2,5-dioxo was shown to significantly reduce cell viability in MCF-7 cells compared to controls.
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-(3-chlorophenyl)-2,5-dioxo-hexahydroquinoline derivatives?
The compound can be synthesized via multicomponent reactions under solvent-free conditions. A typical procedure involves combining dimedone, acetophenone, substituted aldehydes (e.g., 3-chlorobenzaldehyde), and ammonium acetate with a catalyst such as L-glutamine or cobalt salts. Ethanol is used for recrystallization to enhance purity . Key parameters include:
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For analogous hexahydroquinoline derivatives, triclinic crystal systems (space group P1) are common. Example parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 7.352 |
| b (Å) | 9.635 |
| c (Å) | 12.29 |
| α (°) | 73.2 |
| β (°) | 85.7 |
| γ (°) | 71.3 |
| Hydrogen-bonding networks stabilize the structure, with N–H···O interactions forming chains . Refinement parameters (e.g., R = 0.046) ensure accuracy . |
Q. What spectroscopic methods validate the compound’s purity and functional groups?
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH groups at ~3300 cm⁻¹.
- ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), quinoline protons (δ 6.5–8.0 ppm), and chlorophenyl substituents.
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should match the theoretical m/z (e.g., 339.42 for C₂₁H₂₅NO₃) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental vs. theoretical bond lengths?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can address anomalies. For example, discrepancies in C–C bond lengths (e.g., 1.48 Å experimental vs. 1.52 Å theoretical) may arise from crystal packing effects. Steps include:
Optimize the geometry using Gaussian or ORCA.
Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., π-stacking in chlorophenyl groups).
Use Multiwfn for electron density analysis .
Q. What strategies improve the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?
Modify substituents on the quinoline core:
- 3-Chlorophenyl group : Enhances lipophilicity and membrane penetration.
- Ethyl ester : Replace with bioisosteres (e.g., amides) to reduce hydrolysis.
- Fluoro/chloro additions : Analogous derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show improved Gram-negative activity due to enhanced DNA gyrase inhibition .
Testing protocol: Use broth microdilution (CLSI guidelines) against E. coli and S. aureus, with ciprofloxacin as a control.
Q. How can process control systems optimize large-scale synthesis?
Implement AI-driven platforms (e.g., COMSOL Multiphysics) for:
- Reaction monitoring : Use inline FT-IR to track intermediate formation.
- Separation : Simulate membrane distillation or chromatography parameters to isolate the compound from byproducts (e.g., unreacted dimedone) .
- Yield prediction : Machine learning models (e.g., random forests) correlate reaction variables (catalyst loading, temperature) with output .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic attacks (e.g., HOMO localization on the quinoline nitrogen).
- Marcus Theory : Analyze electron transfer in redox-active derivatives.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Conflicting DSC/TGA data (e.g., decomposition at 180°C vs. 210°C) may arise from:
- Crystallinity differences : Recrystallization solvents (ethanol vs. acetone) affect packing density.
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., dimerized species).
- Method calibration : Standardize heating rates (e.g., 10°C/min under N₂) across studies .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
